Troparil

Catalog No.
S590007
CAS No.
50372-80-0
M.F
C16H21NO2
M. Wt
259.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Troparil

CAS Number

50372-80-0

Product Name

Troparil

IUPAC Name

methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

InChI

InChI=1S/C16H21NO2/c1-17-12-8-9-14(17)15(16(18)19-2)13(10-12)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14+,15-/m0/s1

InChI Key

OMBOXYLBBHNWHL-YJNKXOJESA-N

SMILES

CN1C2CCC1C(C(C2)C3=CC=CC=C3)C(=O)OC

Synonyms

(1R-(exo,exo))-8-methyl-3-phenyl-8-azabicyclo(3.2.1)octane-2-carboxylic acid methyl ester, 2-methoxycarbonyl-3-phenyltropane, troparil, troparil hydrochloride, (1R-(2-endo,3-exo))-isomer, troparil, (1R-(2-endo,3-exo))-isomer, troparil, (1S-(exo,exo))-isomer, troparil, (2-endo,3-exo)-isomer, troparil, 1,5-naphthalenedisulfonate (1:1), (1R-(exo,exo))-isomer, troparil, 1,5-naphthalenedisulfonate (1:1), (1S-(exo,exo))-isomer, troparil, 1,5-naphthalenedisulfonate (2:1), (1R-(exo,exo))-isomer, troparil, 1,5-naphthalenedisulfonate, (1R-(exo,exo))-isomer, troparil, 1R-(exo,exo)-isomer, Win 35,065, Win 35,065-2, Win 35,065-3, Win 35065, Win 35065-2, Win 35065-3, Win-35,065, Win-35065

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=CC=C3)C(=O)OC

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=CC=C3)C(=O)OC

Description

The exact mass of the compound Troparil is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds - Tropanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dopamine Transporter Research:

Troparil is a phenyltropane-based dopamine reuptake inhibitor (DRI) used in scientific research to study the dopamine transporter (DAT). The DAT is a protein located on the presynaptic terminals of neurons that reabsorbs dopamine from the synaptic cleft, terminating its signal. By inhibiting the DAT, Troparil increases the availability of dopamine in the synapse, allowing researchers to investigate its role in various physiological and pathological processes .

Advantages over Cocaine:

Troparil offers several advantages over cocaine, another commonly used stimulant drug, in research settings:

  • Selectivity: Troparil is more selective for the DAT compared to the serotonin transporter (SERT), another monoamine transporter in the brain. This reduces the potential for unwanted side effects associated with serotonin reuptake inhibition .
  • Longer Duration of Action: The effects of Troparil last longer than those of cocaine due to its structural differences .
  • Reduced Abuse Potential: Compared to cocaine, Troparil is believed to have a lower potential for abuse and dependence, making it a safer option for research purposes .

Applications:

  • Mapping Dopamine Transporters: Radiolabeled forms of Troparil have been used in both humans and animals to map the distribution and density of DATs in the brain, aiding in the understanding of dopamine function in various brain regions .
  • Animal Models of Stimulant Effects: Troparil serves as a valuable tool in studying the effects of stimulant drugs in animal models. It allows researchers to investigate the mechanisms of action of stimulants and their potential therapeutic applications, particularly in conditions related to dopamine dysfunction, without resorting to the use of highly regulated substances like cocaine .

Troparil is structurally similar to cocaine but exhibits several distinct properties. It is derived from methylecgonidine and features a direct carbon-carbon bond between the phenyl ring and the tropane ring, which contributes to its unique characteristics . This structural difference results in Troparil being several times more potent than cocaine as a dopamine reuptake inhibitor, while being less effective as a serotonin reuptake inhibitor.

The compound has a longer duration of action compared to cocaine due to the non-hydrolyzable carbon-carbon bond. Unlike cocaine, Troparil lacks local anesthetic properties, making it a pure stimulant . This structural modification also renders Troparil slightly less cardiotoxic than cocaine .

, including:

  • Hydrolysis: The ester group in Troparil can be hydrolyzed under acidic or basic conditions, producing the corresponding carboxylic acid and alcohol.
  • Hydroxylation: This reaction can occur on the tropane ring or the phenyl ring, leading to the formation of hydroxylated derivatives.
  • Demethylation: The methyl group on the nitrogen atom can be removed through demethylation reactions.
  • Oxidation: Troparil can be oxidized under specific conditions to form different oxidation products.
  • Reduction: Reduction reactions can modify the functional groups present in the compound.
  • Substitution: These reactions can occur at various positions on the phenyltropane ring, leading to the formation of different derivatives.

Common reagents used in these reactions include acids, bases, oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.

Troparil primarily acts as a dopamine reuptake inhibitor, with its potency in this regard exceeding that of cocaine . It also exhibits some activity as a norepinephrine reuptake inhibitor, with its affinity for the norepinephrine transporter (NET) exceeding its affinity for the dopamine transporter (DAT) .

The synthesis of Troparil involves the reaction of methylecgonidine with phenylmagnesium bromide . This reaction produces Troparil through a series of steps that include the formation of a carbon-carbon bond between the phenyl ring and the tropane ring. The reaction conditions are demanding, requiring precise control of temperature and reagents.

The synthetic route typically requires careful management of reaction conditions, including temperature and solvent choice, to ensure high yield and purity.

Troparil is extensively used in scientific research, particularly in studies related to the dopamine reuptake transporter . Some specific applications include:

  • Mapping dopamine transporters: Radiolabelled forms of Troparil, such as 3H-radiolabelled Troparil, are employed in both human and animal studies to map the distribution of dopamine transporters in the brain .
  • Animal research: Troparil is used as an alternative to cocaine in animal studies investigating stimulant drugs, avoiding the stringent licensing requirements associated with cocaine use .
  • Pharmacological studies: The compound is used to study the mechanisms of dopamine reuptake inhibition and its effects on neurological function .

Similar Compounds

Troparil belongs to a family of phenyltropane-based compounds. Some similar compounds include:

  • Cocaine: The most well-known phenyltropane, from which Troparil is derived .
  • WIN 35,428: Another phenyltropane derivative used in research .
  • RTI-55 (β-CIT): A related phenyltropane compound used in brain imaging studies .
  • RTI-121: Another phenyltropane derivative with high selectivity for the dopamine transporter .

Troparil's uniqueness lies in its higher potency as a dopamine reuptake inhibitor compared to cocaine, its longer duration of action, and its lack of local anesthetic properties . These characteristics make it a valuable tool in scientific research, particularly in studies focusing on dopamine transporter function and distribution.

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

259.157228913 g/mol

Monoisotopic Mass

259.157228913 g/mol

Heavy Atom Count

19

UNII

AH3LC885W8

Wikipedia

Troparil

Dates

Modify: 2024-02-18

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